CAS number 1185308-11-5 chemical information
CAS number 1185308-11-5 chemical information
An In-depth Technical Guide to GSK2830371 (CAS No. 1404456-53-6): A Potent Allosteric Wip1 Phosphatase Inhibitor
Introduction
GSK2830371 is a highly potent and selective small molecule inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase, Mg2+/Mn2+ dependent 1D (PPM1D).[1][2] As a critical negative regulator of the DNA Damage Response (DDR) pathway, Wip1 has emerged as a compelling therapeutic target in oncology and other disease areas.[2][3] GSK2830371 distinguishes itself through a unique allosteric mechanism of action, binding to a site outside the active pocket, which confers remarkable selectivity.[2][4] This guide provides a comprehensive technical overview of GSK2830371, detailing its chemical properties, mechanism of action, pharmacological profile, and applications for researchers and drug development professionals.
Chemical and Physical Properties
GSK2830371 is an orally bioavailable compound developed for its specific inhibitory action against Wip1 phosphatase.[1] Its key identifiers and physicochemical properties are summarized below. It is important to note that while the user query specified CAS number 1185308-11-5, the scientific literature and chemical databases predominantly associate GSK2830371 with CAS number 1404456-53-6.
| Property | Value | Reference |
| Compound Name | GSK2830371 | [5] |
| CAS Number | 1404456-53-6 | [1][5] |
| Molecular Formula | C₂₃H₂₉ClN₄O₂S | [1] |
| Molecular Weight | 461.02 g/mol | [1][5] |
| IUPAC Name | 5-[[(5-Chloro-2-methyl-3-pyridinyl)amino]methyl]-N-[(1S)-1-(cyclopentylmethyl)-2-(cyclopropylamino)-2-oxoethyl]-2-thiophenecarboxamide | |
| InChI Key | IVDUVEGCMXCMSO-FQEVSTJZSA-N | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | DMSO: 100 mM (46.1 mg/mL); Ethanol: 50 mM (23.05 mg/mL) | [1] |
Mechanism of Action: Allosteric Inhibition of Wip1
GSK2830371 functions as a non-competitive, allosteric inhibitor of Wip1 phosphatase.[1][5] This mechanism is distinct from traditional active-site inhibitors and is central to its high selectivity.
Causality of Inhibition: The Wip1 enzyme contains a "flap subdomain" adjacent to its active site. GSK2830371 binds to this flap subdomain, locking the enzyme in an inactive conformation.[2][4] This allosteric binding prevents the proper recognition and processing of Wip1's substrates, effectively shutting down its phosphatase activity without competing with the substrates themselves.[2] This mode of inhibition is highly specific because the flap subdomain is a unique feature of Wip1, not conserved across other phosphatases.[4] Consequently, GSK2830371 shows high selectivity for Wip1 over at least 21 other phosphatases.[1]
Downstream Signaling Consequences: Wip1's primary role is to terminate the DNA Damage Response (DDR) by dephosphorylating key signaling proteins, acting as a homeostatic "reset" switch.[3] By inhibiting Wip1, GSK2830371 sustains the activation of the DDR pathway. This leads to the increased phosphorylation of multiple critical Wip1 substrates, including:
-
p53 (at Serine 15): A cornerstone tumor suppressor. Increased phosphorylation at Ser15 enhances its stability and transcriptional activity.[3][5][6]
-
Chk2 (at Threonine 68): A crucial checkpoint kinase that signals DNA damage.[5]
-
ATM (at Serine 1981): A master regulator of the DDR pathway.[1]
-
γH2AX (at Serine 139): A marker of DNA double-strand breaks.[1][3]
The sustained phosphorylation of these targets amplifies the pro-apoptotic and cell-cycle arrest signals, particularly in cells reliant on Wip1 to dampen these pathways, such as cancer cells with PPM1D amplification.[2][3]
Pharmacology and Pharmacokinetics
Pharmacodynamics: GSK2830371 is a highly potent inhibitor with a cell-free IC₅₀ of 6 nM against Wip1.[1][5] In cellular assays, it demonstrates selective anti-proliferative activity against cancer cell lines harboring PPM1D gene amplification, which leads to Wip1 overexpression.[2][3] For instance, in MCF-7 breast cancer cells (PPM1D-amplified), GSK2830371 has a 50% growth inhibitory concentration (GI₅₀) of 2.65 µM.[7] The compound has shown efficacy in attenuating tumor growth in various lymphoid cell lines and inhibiting lymphoma xenograft growth in vivo.[1]
Pharmacokinetics: While orally bioavailable, GSK2830371 suffers from poor pharmacokinetic (PK) properties that have limited its clinical progression.[2][4] Key limitations include a short half-life and rapid inactivation in plasma.[2] In vivo studies in mice required frequent dosing (twice or thrice daily) to achieve sustained tumor growth inhibition, highlighting the challenge of maintaining therapeutic concentrations.[7] These PK limitations have been a major hurdle, and efforts to develop derivatives with improved properties have been challenging, often resulting in a trade-off between potency and metabolic stability.[4]
| Parameter | Observation | Implication | Reference |
| Bioavailability | Orally bioavailable | Suitable for oral administration | [1][2] |
| In Vivo Efficacy | Inhibits tumor growth in xenografts (e.g., 150 mg/kg p.o.) | Demonstrates proof-of-concept in animal models | [5][7] |
| Plasma Stability | Rapidly inactivated; short half-life | Requires frequent dosing to maintain exposure; limits clinical utility | [2][4] |
Applications in Research and Drug Development
GSK2830371 is a critical tool for investigating the biology of the Wip1-p53 axis and serves as a lead compound for developing more robust Wip1 inhibitors.
Oncology: The primary application is in cancer research. GSK2830371 is most effective in tumors with wild-type TP53 and amplified PPM1D.[2]
-
Monotherapy: It shows selective activity against tumor cells overexpressing Wip1, such as in certain breast cancers, neuroblastomas, and B-cell lymphomas.[2]
-
Combination Therapy: Its most promising application is in combination with agents that activate the p53 pathway. GSK2830371 potentiates the effects of MDM2 inhibitors (e.g., nutlin-3, RG7388, HDM201) by preventing the Wip1-mediated dephosphorylation and inactivation of p53.[6][8][9] This synergistic interaction enhances p53-dependent apoptosis and cell cycle arrest.[8][10] It also sensitizes cancer cells to traditional genotoxic chemotherapies like doxorubicin.[3]
Other Therapeutic Areas: Recent research has explored Wip1 inhibition for non-oncological indications. Pharmacological inhibition of Wip1 with GSK2830371 has been shown to promote partial remission of proteinuria and ameliorate kidney damage in mouse models of collapsing glomerulopathy (CG), a severe form of kidney disease.[11] This suggests a potential role for Wip1 inhibitors in treating diseases characterized by pathological cell proliferation and dysregulated stress responses.[11]
Experimental Protocols
The following protocols are representative of how GSK2830371 is used in a research setting.
Protocol 1: In Vitro Wip1 Phosphatase Inhibition Assay
This protocol describes a cell-free biochemical assay to determine the IC₅₀ of GSK2830371 against Wip1.
Rationale: This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified Wip1. It is a foundational experiment to confirm on-target potency. A fluorogenic substrate like 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) or a peptide-based substrate can be used.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl₂, 0.8 mM CHAPS, 0.05 mg/ml BSA.[5]
-
Enzyme Solution: Prepare a 10 nM solution of recombinant human Wip1 in Assay Buffer.
-
Substrate Solution: Prepare a 50 µM solution of a suitable fluorogenic phosphatase substrate (e.g., FDP) in Assay Buffer.[5]
-
Compound Dilution: Perform a serial dilution of GSK2830371 in 100% DMSO, followed by a further dilution in Assay Buffer to the desired final concentrations. Include a DMSO-only control.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of the compound dilution (or DMSO control) to each well.
-
Add 25 µL of the 50 µM substrate solution to each well and mix gently.
-
Initiate the reaction by adding 50 µL of the 10 nM Wip1 enzyme solution to each well.
-
-
Data Acquisition:
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescent signal at appropriate intervals using a microplate reader (e.g., excitation/emission at 485/530 nm).[5]
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cellular Proliferation and Western Blot Analysis
This protocol assesses the effect of GSK2830371 on cancer cell growth and confirms target engagement by measuring the phosphorylation of Wip1 substrates.
Rationale: This workflow validates that the compound is cell-permeable and engages its target in a cellular context, leading to a functional downstream effect (inhibition of proliferation) and a clear biomarker response (increased substrate phosphorylation).
Methodology:
-
Cell Culture and Treatment:
-
Seed PPM1D-amplified cells (e.g., MCF-7) in 96-well plates for proliferation assays and 6-well plates for Western blotting. Allow cells to adhere overnight.
-
Treat cells with a range of GSK2830371 concentrations (e.g., 0.01 to 10 µM) or a DMSO vehicle control.[7]
-
-
Cell Proliferation Assay (72 hours post-treatment):
-
Use a standard method like the Cell Counting Kit-8 (CCK-8) or Sulforhodamine B (SRB) assay according to the manufacturer's instructions.
-
Read absorbance on a plate reader.
-
Calculate the percentage of growth inhibition relative to the DMSO control and determine the GI₅₀ value.
-
-
Western Blot Analysis (e.g., 24 hours post-treatment):
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include: anti-phospho-p53 (Ser15), anti-phospho-Chk2 (Thr68), and loading controls (e.g., Actin or GAPDH).[5][6]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. An increase in the phospho-protein signal relative to total protein in GSK2830371-treated samples confirms on-target activity.
-
Conclusion
GSK2830371 is a seminal molecule in the study of Wip1 phosphatase. Its potent, selective, and allosteric mechanism of action provides a powerful tool to probe the DNA damage response and p53 signaling pathways. While its own clinical development has been hampered by pharmacokinetic challenges, it remains an invaluable asset for preclinical research and serves as the foundational blueprint for the ongoing development of next-generation Wip1 inhibitors. Its ability to synergize with other targeted agents, particularly MDM2 inhibitors, highlights a promising therapeutic strategy for p53 wild-type cancers that warrants further investigation.
References
-
Selleck Chemicals. GSK2830371 | phosphatase inhibitor | CAS 1404456-53-6.
-
Slade, D., et al. (2021). Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Platform. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(9), 1145-1156.
-
Tocris Bioscience. GSK 2830371 | Protein Ser/Thr Phosphatases.
-
Patsnap Synapse. GSK-2830371 - Drug Targets, Indications, Patents.
-
Kravchenko, D. R., et al. (2017). WIP1 phosphatase as pharmacological target in cancer therapy. Journal of Experimental & Clinical Cancer Research, 36(1), 58.
-
Kleiblova, P., et al. (2016). Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3. Oncotarget, 7(14), 18233–18250.
-
R&D Systems. GSK 2830371 | Protein Ser/Thr Phosphatase Inhibitors.
-
Lin, Y-W., et al. (2021). WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. Cancers, 13(21), 5349.
-
Lin, Y-W., et al. (2022). In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma. Scientific Reports, 12(1), 12563.
-
MedchemExpress. GSK 2830371 | Wip1 Phosphatase Inhibitor.
-
Ogasawara, J., et al. (2018). The pathophysiological significance of PPM1D and therapeutic targeting of PPM1D-mediated signaling by GSK2830371 in mantle cell lymphoma. Oncotarget, 9(4), 4878–4892.
-
Mascolini, M. (2019). Phase 1 results show safety and once-daily potential of new HIV maturation inhibitor. 20th International Workshop on Clinical Pharmacology of HIV, Hepatitis & Other Antiviral Drugs.
-
Esfandiari, A., et al. (2016). Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. Molecular Cancer Therapeutics, 15(5), 845-857.
Sources
- 1. GSK 2830371 | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]
- 2. WIP1 phosphatase as pharmacological target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 | Oncotarget [oncotarget.com]
- 4. Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The pathophysiological significance of PPM1D and therapeutic targeting of PPM1D-mediated signaling by GSK2830371 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GSK-2830371 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
